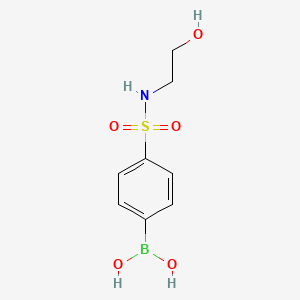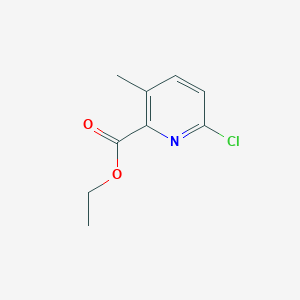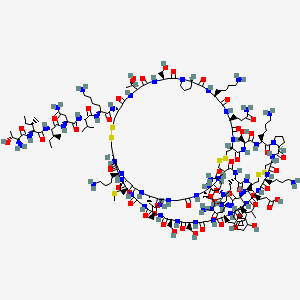
3,5-Diiodo-4-methylbenzaldehyde
Vue d'ensemble
Description
3,5-Diiodo-4-methylbenzaldehyde (also known as 4-methyl-3,5-diiodobenzaldehyde) is an organic compound with the molecular formula C7H5I2O. It is a colorless solid with a faint odor, and is soluble in methanol, ethanol, and ether. It is an important intermediate for the synthesis of many organic compounds, and is used in a range of scientific research applications. This article will discuss the synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Catalytic Oxidation Applications
The application of 3,5-Diiodo-4-methylbenzaldehyde can be seen in the context of catalytic oxidation. Wu et al. (2016) describe a water-soluble copper-catalyzed oxidation process for converting benzyl alcohols to aldehydes, including 4-methylbenzaldehyde, in high yields. This method exhibits wide substrate scope, high functional group tolerance, and can be reused, making it environmentally friendly and efficient (Wu et al., 2016).
Synthesis of Methylbenzaldehydes
In another application, Moteki et al. (2016) discuss the formation of 2- and 4-methylbenzaldehyde, which are precursors for valuable chemicals, through a cascade reaction involving ethanol. This research highlights a pathway for converting bioethanol to valuable chemicals, showcasing the potential of this compound in renewable energy and green chemistry applications (Moteki et al., 2016).
Fluorescent pH Sensor Development
Saha et al. (2011) developed a probe based on a benzaldehyde derivative that acts as a selective fluorescent pH sensor. This has significant implications for biological and environmental sensing, where accurate pH measurement is crucial (Saha et al., 2011).
Molecular Interactions and Structural Analysis
The study by Garden et al. (2004) on the structural properties of related benzaldehydes, including their interactions and crystal packing, provides insights into the molecular behavior of compounds like this compound. This knowledge is essential for designing and synthesizing new materials with specific properties (Garden et al., 2004).
Environmental Transformations
Neilson et al. (1988) investigated the transformations of halogenated aromatic aldehydes by anaerobic bacteria, which has implications for understanding the environmental fate and biodegradation of such compounds. This research provides insights into how these compounds may be processed in natural environments (Neilson et al., 1988).
Mécanisme D'action
Target of Action
The primary targets of 3,5-Diiodo-4-methylbenzaldehyde are protein phosphatase 2A (PP2A) and an alkaline phosphatase isoenzyme . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes by dephosphorylating various proteins .
Biochemical Pathways
The compound affects the biochemical pathways involving the phosphorylation and dephosphorylation of proteins . By activating protein dephosphorylation, it down-regulates the activities of enzymes that are dependent on phosphorylated proteins . This leads to the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The activation of protein dephosphorylation and the inhibition of tubulin polymerization by this compound result in the inhibition of cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Safety and Hazards
Orientations Futures
The future directions for research on 3,5-Diiodo-4-methylbenzaldehyde could involve exploring its potential biological activities, given the activities observed in related compounds . Additionally, further studies could focus on its synthesis and the development of novel reactions involving this compound.
Analyse Biochimique
Biochemical Properties
3,5-Diiodo-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt these antioxidation systems makes it a potent agent in biochemical studies aimed at understanding oxidative stress and its implications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound disrupts cellular antioxidation, leading to inhibited growth and increased sensitivity to oxidative stress . Such effects highlight its potential as a chemosensitizing agent in combination with conventional antifungal treatments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It acts as a redox-active compound, participating in electron transfer reactions that destabilize cellular redox balance . This mechanism involves the inhibition of enzymes like superoxide dismutases, leading to an accumulation of reactive oxygen species and subsequent cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under inert atmosphere and dark conditions at temperatures between 2-8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to more pronounced disruptions in cellular redox homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects by modulating oxidative stress. At higher doses, it can induce toxic effects, including oxidative damage and impaired cellular function . These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and the levels of metabolites involved in antioxidation processes . These interactions are crucial for understanding its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity . Understanding these transport mechanisms is essential for elucidating its cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function and impact on cellular processes.
Propriétés
IUPAC Name |
3,5-diiodo-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLVMNYEWAAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304972 | |
| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861118-00-5 | |
| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861118-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)








![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)


![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)
